2′-Fluoro Modification Provides Superior Duplex Thermal Stability Compared to 2′-OMe and Unmodified RNA
The 2′-fluoro modification confers additive thermal stabilization of RNA duplexes of approximately 2°C per residue, compared to ~1.5°C per residue for 2′-OMe-RNA and ~1.1°C per residue for RNA [1]. In fully modified homoduplexes, the Tm order was 2′-fluoro > 2′-O-propyl > 2′-O-methyl > RNA > DNA [2]. Complete substitution of a self-complementary octamer r(CGAAUUCG) with 2′-fluoro residues increased Tm from 34.1°C to 53.3°C (ΔTm = 19.2°C), while alternating 2′-fluoro/RNA residues produced an intermediate Tm of 43.7°C [3].
| Evidence Dimension | Duplex thermal stability (melting temperature, Tm) |
|---|---|
| Target Compound Data | ~2°C per residue (2′-fluoro); fully substituted octamer Tm = 53.3°C |
| Comparator Or Baseline | 2′-OMe: ~1.5°C per residue; RNA: ~1.1°C per residue; unmodified RNA octamer Tm = 34.1°C |
| Quantified Difference | 0.5°C per residue advantage over 2′-OMe; 0.9°C per residue advantage over RNA; 19.2°C total ΔTm for fully substituted octamer |
| Conditions | UV thermal melting analysis of RNA duplexes in standard buffer conditions |
Why This Matters
Higher Tm directly translates to greater target binding affinity at physiological temperatures, enabling lower dosing, improved potency, and reduced off-target effects in therapeutic applications.
- [1] Glen Research. 2'-F-G-CE Phosphoramidite (10-3420) Technical Data Sheet. CAS 144089-97-4. View Source
- [2] Cummins LL, Owens SR, Risen LM, Lesnik EA, Freier SM, McGee D, Guinosso CJ, Cook PD. Characterization of fully 2'-modified oligoribonucleotide hetero- and homoduplex hybridization and nuclease sensitivity. Nucleic Acids Res. 1995;23(11):2019-2024. PMID: 7541132. View Source
- [3] Pallan PS, Greene EM, Jicman PA, Pandey RK, Manoharan M, Rozners E, Egli M. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. Nucleic Acids Res. 2011;39(8):3482-3495. doi: 10.1093/nar/gkq1270. View Source
